2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol is a chemical compound with the molecular formula C11H14N2O2S and a molecular weight of 238.31 g/mol . This compound is known for its unique structure, which includes a benzisothiazole ring, an amino group, and an ethanol moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol involves several steps. One common method includes the reaction of 1,2-benzisothiazole with formaldehyde and methylamine, followed by the addition of ethanol. The reaction conditions typically involve heating and the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the ethanol moiety can be replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol involves its interaction with specific molecular targets and pathways. The benzisothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the inhibition of microbial growth or the modulation of biological pathways, making it a valuable compound for therapeutic research .
Comparison with Similar Compounds
2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol can be compared with other similar compounds, such as:
2-(((1,2-Benzisothiazol-3-yloxy)methyl)butylamino)ethanol: This compound has a similar structure but with a butyl group instead of a methyl group, which may affect its chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
94087-78-2 |
---|---|
Molecular Formula |
C11H14N2O2S |
Molecular Weight |
238.31 g/mol |
IUPAC Name |
2-[1,2-benzothiazol-3-yloxymethyl(methyl)amino]ethanol |
InChI |
InChI=1S/C11H14N2O2S/c1-13(6-7-14)8-15-11-9-4-2-3-5-10(9)16-12-11/h2-5,14H,6-8H2,1H3 |
InChI Key |
NUJYXMDEPJKZDB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)COC1=NSC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.